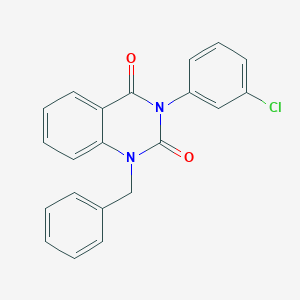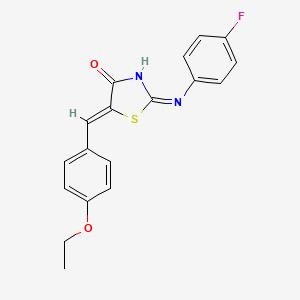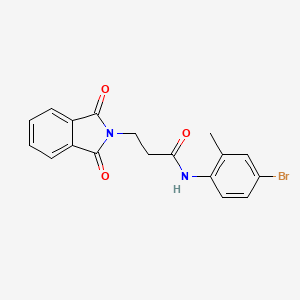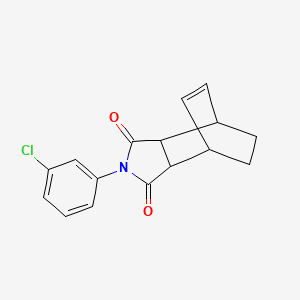![molecular formula C19H13ClN2O5 B11651920 (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11651920.png)
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-5-[(6-cloro-1,3-benzodioxol-5-il)metilideno]-1-(3-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona es una molécula orgánica sintética caracterizada por su estructura compleja, que incluye un anillo de pirimidina, un fragmento de benzodioxol y un grupo fenilo clorosustituido
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-[(6-cloro-1,3-benzodioxol-5-il)metilideno]-1-(3-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona generalmente implica un proceso de varios pasos:
Formación del núcleo de pirimidina: El anillo de pirimidina se puede sintetizar mediante una reacción de Biginelli, que implica la condensación de un aldehído, un β-cetoéster y urea en condiciones ácidas.
Introducción del fragmento de benzodioxol: El grupo benzodioxol se puede introducir mediante una reacción de sustitución nucleofílica, donde un derivado de benzodioxol adecuado reacciona con el núcleo de pirimidina.
Cloración: El grupo cloro se introduce mediante una reacción de halogenación, a menudo utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.
Ensamblaje final: El paso final implica la formación del enlace metilideno (5Z), que se puede lograr mediante una reacción de Wittig o un proceso de olefinación similar.
Métodos de producción industrial
En un entorno industrial, la síntesis de este compuesto se optimizaría para la escala, el rendimiento y la rentabilidad. Esto podría implicar el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC).
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el fragmento de benzodioxol, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de pirimidina o al enlace metilideno (5Z), lo que potencialmente produce derivados de dihidropirimidina.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio u óxido de cromo (VI).
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas, tioles o alcóxidos.
Productos principales
Oxidación: Derivados de quinona.
Reducción: Derivados de dihidropirimidina.
Sustitución: Diversos derivados de pirimidina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En la síntesis orgánica, este compuesto puede servir como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones químicas, lo que lo convierte en un intermedio versátil.
Biología
La actividad biológica potencial del compuesto, particularmente sus interacciones con enzimas y receptores, lo convierte en un candidato para el descubrimiento y desarrollo de fármacos. Puede exhibir propiedades antimicrobianas, anticancerígenas o antiinflamatorias.
Medicina
En química medicinal, este compuesto podría explorarse por su potencial terapéutico. Su capacidad para interactuar con objetivos biológicos sugiere que podría desarrollarse en un agente farmacéutico.
Industria
En el campo de la ciencia de los materiales, las propiedades estructurales del compuesto podrían aprovecharse para crear materiales novedosos con propiedades electrónicas, ópticas o mecánicas específicas.
Mecanismo De Acción
El mecanismo por el cual (5Z)-5-[(6-cloro-1,3-benzodioxol-5-il)metilideno]-1-(3-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona ejerce sus efectos depende de su aplicación específica. En un contexto biológico, puede interactuar con objetivos moleculares como enzimas, receptores o ADN. El fragmento de benzodioxol podría facilitar la unión a bolsillos hidrofóbicos, mientras que el anillo de pirimidina podría participar en enlaces de hidrógeno o interacciones π-π.
Comparación Con Compuestos Similares
Compuestos similares
(5Z)-5-[(6-cloro-1,3-benzodioxol-5-il)metilideno]-1-fenilpirimidina-2,4,6(1H,3H,5H)-triona: Estructura similar pero carece del grupo metilo en el anillo fenilo.
(5Z)-5-[(6-cloro-1,3-benzodioxol-5-il)metilideno]-1-(4-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona: Estructura similar pero con una posición diferente del grupo metilo en el anillo fenilo.
Unicidad
La presencia del grupo 3-metilfenilo en (5Z)-5-[(6-cloro-1,3-benzodioxol-5-il)metilideno]-1-(3-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona puede conferir propiedades estéricas y electrónicas únicas, lo que potencialmente lleva a una reactividad y actividad biológica distintas en comparación con sus análogos.
Esta descripción detallada proporciona una comprensión completa del compuesto, su síntesis, reacciones, aplicaciones y comparaciones con moléculas similares
Propiedades
Fórmula molecular |
C19H13ClN2O5 |
|---|---|
Peso molecular |
384.8 g/mol |
Nombre IUPAC |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H13ClN2O5/c1-10-3-2-4-12(5-10)22-18(24)13(17(23)21-19(22)25)6-11-7-15-16(8-14(11)20)27-9-26-15/h2-8H,9H2,1H3,(H,21,23,25)/b13-6- |
Clave InChI |
FHZTVUXBIHOFJK-MLPAPPSSSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3Cl)OCO4)/C(=O)NC2=O |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651845.png)

![N-(2-aminoethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11651854.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651862.png)
![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11651870.png)
![6-Amino-3-ethyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11651874.png)

![dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11651884.png)
![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11651891.png)

![(5Z)-5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651898.png)
![(5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651910.png)
![(6Z)-2-ethyl-5-imino-6-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651919.png)
